(S)-(-)-1,1'-Bi-2-naphthol, commonly known as (S)-BINOL (CAS 18531-99-2), is an enantiopure, C2-symmetric, axially chiral biaryl diol that serves as a foundational building block in asymmetric synthesis [1]. Unlike standard aliphatic diols, (S)-BINOL features a highly rigid naphthalene backbone that creates a deep, well-defined chiral pocket when coordinated to transition metals or functionalized into Brønsted acids. Its primary procurement value lies in its exceptional optical purity (>99% ee) and remarkable thermal stability against racemization. In industrial and advanced laboratory settings, it is the premier precursor for synthesizing privileged chiral ligands—such as BINAP and phosphoramidites—as well as Akiyama-Terada type chiral phosphoric acid organocatalysts [2].
Substituting enantiopure (S)-BINOL with lower-cost racemic BINOL (CAS 602-09-5) completely abolishes asymmetric induction, yielding 0% enantiomeric excess (ee) in downstream catalytic transformations and rendering the material useless for stereoselective applications [1]. Furthermore, attempting to replace (S)-BINOL with other chiral diols, such as tartrate derivatives or TADDOLs, frequently compromises process outcomes. These alternative diols lack the rigid, sterically demanding C2-symmetric biaryl axis of BINOL, leading to shallower chiral pockets. This structural deficiency typically results in significantly lower enantioselectivities (often dropping from >95% ee to <85% ee) and reduced thermal stability of the active metal complexes, forcing manufacturers to incur heavy costs in downstream chiral resolution and product purification [2].
A critical factor in procuring chiral precursors is their ability to withstand harsh reaction conditions without losing optical purity. (S)-BINOL exhibits a remarkably high barrier to rotation around the C1-C1' bond (ΔG‡ ≈ 37 kcal/mol) [1]. Compared to less sterically hindered biaryls, such as biphenyl-2,2'-diols which can racemize at room temperature, (S)-BINOL maintains its structural integrity with a racemization half-life exceeding 4 hours even at extreme temperatures of 170 °C, and infinite practical stability at standard operating temperatures [2].
| Evidence Dimension | Racemization half-life and activation energy (ΔG‡) |
| Target Compound Data | (S)-BINOL: ΔG‡ ≈ 37 kcal/mol; t1/2 > 4 hours at 170 °C |
| Comparator Or Baseline | Biphenyl-2,2'-diols: Rapid racemization at 25 °C |
| Quantified Difference | >30 kcal/mol higher rotational barrier, completely preventing thermal racemization under standard reflux conditions. |
| Conditions | Thermal racemization assay in high-boiling solvent (diphenyl ether) at 170 °C. |
Ensures that the chiral catalyst or precursor does not degrade in optical purity during prolonged reflux or high-temperature synthetic steps, guaranteeing reproducible batch-to-batch enantioselectivity.
When evaluating chiral ligands for Lewis acid catalysis, the depth and rigidity of the chiral pocket dictate product purity. In titanium-catalyzed asymmetric alkylations of aromatic aldehydes, (S)-BINOL consistently delivers >95% enantiomeric excess (ee) [1]. In contrast, substituting (S)-BINOL with alternative chiral diols like (R,R)-TADDOL in matched-pair systems often results in a significant drop in stereocontrol (yielding 80-90% ee) due to a more flexible and shallower steric environment [2].
| Evidence Dimension | Product Enantiomeric Excess (ee) in asymmetric alkylation |
| Target Compound Data | (S)-BINOL-Ti complex: >95% ee |
| Comparator Or Baseline | TADDOL-Ti complex: 80-90% ee |
| Quantified Difference | 5-15% absolute increase in ee, drastically reducing the need for downstream chiral resolution. |
| Conditions | Asymmetric addition of alkylzinc reagents to aromatic aldehydes at 0 °C using 10 mol% Ti-ligand complex. |
Procuring enantiopure (S)-BINOL directly maximizes the stereocontrol of Lewis acid catalysts, minimizing downstream purification costs associated with off-target enantiomers.
(S)-BINOL is the obligate starting material for synthesizing high-performance Akiyama-Terada chiral phosphoric acids (CPAs). The synthesis requires a rigid C2-symmetric framework to properly orient the 3,3'-substituents that form the active chiral pocket [1]. Attempts to synthesize effective CPAs from flexible aliphatic diols or unhindered aromatics fail to transfer chirality effectively, resulting in <50% ee in demanding organocatalytic transformations like the Mannich reaction. In contrast, (S)-BINOL-derived CPAs routinely achieve >95% ee under identical conditions [2].
| Evidence Dimension | Downstream organocatalyst enantioselectivity (Mannich reaction) |
| Target Compound Data | (S)-BINOL-derived CPA: >95% ee |
| Comparator Or Baseline | Flexible aliphatic diol-derived phosphoric acids: <50% ee |
| Quantified Difference | >45% absolute increase in product ee due to the rigid biaryl steric environment. |
| Conditions | Chiral Brønsted acid-catalyzed asymmetric Mannich reaction of aldimines at room temperature. |
For manufacturers of advanced organocatalysts, (S)-BINOL provides the non-negotiable structural rigidity required to create commercially viable, high-value chiral phosphoric acids.
From a procurement perspective, purchasing >99% ee (S)-BINOL directly is vastly superior to conducting in-house optical resolution of racemic BINOL. Classical resolution using chiral alkaloids (e.g., cinchonidine) is thermodynamically capped at a 50% theoretical yield, requires multiple labor-intensive recrystallization cycles, and introduces the risk of trace alkaloid contamination [1]. Direct procurement guarantees 100% usable material with zero alkaloid carryover, preventing the poisoning of sensitive transition-metal catalysts in downstream applications [2].
| Evidence Dimension | Process yield and purity for obtaining enantiopure material |
| Target Compound Data | Direct procurement: 100% usable yield, >99% ee, 0 ppm alkaloid contamination |
| Comparator Or Baseline | In-house resolution of rac-BINOL: <50% yield, risk of trace alkaloid contamination |
| Quantified Difference | >50% absolute yield recovery and complete elimination of multi-step crystallization bottlenecks. |
| Conditions | Bulk synthesis preparation for downstream chiral ligand manufacturing. |
Directly purchasing high-ee (S)-BINOL streamlines the supply chain, reduces labor costs, and prevents trace catalytic poisons from entering sensitive asymmetric manufacturing workflows.
Directly leveraging the extreme thermal stability and rigid biaryl backbone of (S)-BINOL, it is the primary industrial precursor for synthesizing (S)-BINAP. This ligand is essential for Noyori-type asymmetric hydrogenations used in the commercial production of chiral pharmaceutical APIs [1].
Building on its optimal backbone rigidity, (S)-BINOL is functionalized at the 3,3'-positions to manufacture Akiyama-Terada CPAs. These are critical for metal-free asymmetric Mannich, Friedel-Crafts, and transfer hydrogenation reactions in late-stage drug development [2].
Utilizing its superior enantiocontrol capabilities, (S)-BINOL is mixed directly with titanium(IV) isopropoxide or zirconium complexes to form in situ chiral Lewis acids. These are widely deployed for highly enantioselective alkylations, allylations, and epoxide ring-opening reactions in fine chemical manufacturing [3].
Acute Toxic;Irritant